4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a benzene-sulfonamide core linked to a 1,2,3,4-tetrahydroquinoline moiety substituted with a thiophene-2-carbonyl group.
Properties
IUPAC Name |
4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQBIGVDIQZARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
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Step 1: Synthesis of Thiophene Derivative
- React thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.
- React thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline to form the thiophene-tetrahydroquinoline intermediate.
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Step 2: Formation of Benzene Sulfonamide
- React 4-methylbenzenesulfonyl chloride with the thiophene-tetrahydroquinoline intermediate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiophene moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzene sulfonamide derivatives.
Scientific Research Applications
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and growth of pathogens or cancer cells
Comparison with Similar Compounds
Structural Analogs: Substituent Variations on the Benzene Ring
The closest analog is 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (Compound ID: G512-0161) . Key differences and inferred properties are summarized below:
| Property | 4-Methyl Derivative (Target) | 4-Chloro Derivative (G512-0161) |
|---|---|---|
| Substituent | -CH₃ (methyl) | -Cl (chloro) |
| Molecular Formula | C₂₁H₂₀N₂O₃S₂* | C₂₀H₁₇ClN₂O₃S₂ |
| Molecular Weight (g/mol) | ~418.4 (inferred) | 432.95 |
| logP | ~5.2 (inferred)** | 4.8742 |
| logSw (Solubility) | Higher than chloro analog** | -4.8962 |
| Polar Surface Area (Ų) | Slightly lower* | 57.219 |
*Inferred by replacing Cl with CH₃ in G512-0161’s formula.
**Methyl groups enhance lipophilicity compared to electronegative Cl, increasing logP.
***Chloro’s higher polarity increases polar surface area marginally.
Key Observations :
- The lower molecular weight of the methyl derivative may enhance bioavailability.
- Both compounds share identical hydrogen bond donor/acceptor counts (1 donor, 6 acceptors), suggesting similar interactions with biological targets .
Broader Structural Analogs in Sulfonamide Chemistry
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
This compound, synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride , shares the 4-methylbenzenesulfonamide motif. However, its pyridinyl-aniline linkage contrasts with the tetrahydroquinoline-thiophene system in the target compound. This difference may result in divergent binding affinities, particularly in kinase or enzyme inhibition contexts.
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
Featuring a thiazolyl group and thioxo-pyrimidinyl moiety, this compound exemplifies sulfonamide diversity .
Biological Activity
The compound 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈N₂O₃S
- Molecular Weight : 350.39 g/mol
- SMILES Notation :
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CSC=C2)C3CCN(CC3)C(=O)
This structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is further substituted with a thiophene carbonyl group. This unique combination may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies on related compounds:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SGC-7901 (gastric adenocarcinoma) | 0.011 | Inhibition of tubulin polymerization |
| Compound B | A549 (lung adenocarcinoma) | 0.015 | Induction of apoptosis |
| Compound C | HT-1080 (fibrosarcoma) | 0.013 | Cell cycle arrest at G2/M phase |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against various cancer cell lines .
The mechanism of action for sulfonamide derivatives often involves:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit carbonic anhydrase and other enzymes critical for tumor growth.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing polymerization and thus disrupting mitosis .
Cardiovascular Effects
Some studies have evaluated the cardiovascular effects of sulfonamide derivatives, including changes in perfusion pressure. For instance:
- Experimental Design : Various concentrations of benzenesulfonamide derivatives were tested on perfusion pressure in isolated rat hearts.
| Group | Compound | Dose (nM) | Observed Effect |
|---|---|---|---|
| I | Control | - | Baseline perfusion pressure |
| II | Sulfonamide A | 0.001 | Increase in pressure |
| III | Sulfonamide B | 0.001 | Decrease in resistance |
These findings suggest that certain derivatives can modulate cardiovascular responses through calcium channel inhibition .
Study on Anticancer Properties
In a study focusing on the anticancer properties of similar compounds, researchers synthesized various sulfonamide derivatives and tested their efficacy against breast cancer cell lines (e.g., MCF-7). The study found that specific substitutions enhanced cytotoxicity significantly compared to standard treatments .
Pharmacokinetic Studies
Pharmacokinetic evaluations using computational models (e.g., ADMET predictions) revealed that the compound exhibits favorable absorption and distribution profiles, which are crucial for therapeutic effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
